1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone
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Overview
Description
1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 3,5-difluoro-2-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to maintain safety and efficiency, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(3,5-Difluoro-2-isopropoxyphenyl)ethanone can be compared with other similar compounds, such as:
3,5-Difluoroacetophenone: This compound lacks the isopropoxy group but shares the difluorophenyl structure.
4-Fluoroacetophenone: This compound has a single fluorine atom and is used in the synthesis of various organic molecules.
2,5-Difluoroacetophenone: Similar to 3,5-difluoroacetophenone but with fluorine atoms in different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)15-11-9(7(3)14)4-8(12)5-10(11)13/h4-6H,1-3H3 |
InChI Key |
CHCQBZARIQDTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)F)C(=O)C |
Origin of Product |
United States |
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